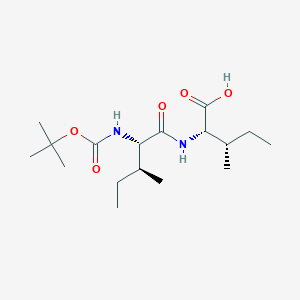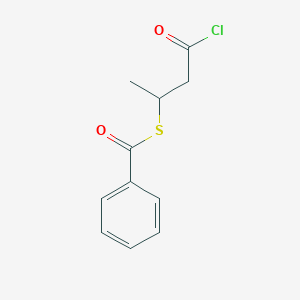![molecular formula C11H8F3N3O2 B14479331 6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione CAS No. 72255-58-4](/img/structure/B14479331.png)
6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-(Trifluoromethyl)aniline with pyrimidine-2,4(1H,3H)-dione under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological effects of trifluoromethylated pyrimidines on various cellular processes.
Industrial Applications: The compound is explored for its use in the development of agrochemicals, such as fungicides and herbicides.
Mécanisme D'action
The mechanism of action of 6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function . This can result in various biological effects, such as the inhibition of cancer cell growth or the suppression of fungal infections.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: This compound shares a similar pyrimidine core structure and trifluoromethyl group but differs in the substitution pattern.
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with two fused pyrimidine rings, exhibiting different biological activities.
Uniqueness
6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
72255-58-4 |
|---|---|
Formule moléculaire |
C11H8F3N3O2 |
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
6-[4-(trifluoromethyl)anilino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)6-1-3-7(4-2-6)15-8-5-9(18)17-10(19)16-8/h1-5H,(H3,15,16,17,18,19) |
Clé InChI |
UWOAAWXRWWVHQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)NC2=CC(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)

![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)




![2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14479286.png)

![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
silane](/img/structure/B14479328.png)
